Dezocine-d3 -

Dezocine-d3

Catalog Number: EVT-1501327
CAS Number:
Molecular Formula: C₁₆H₂₀D₃NO
Molecular Weight: 248.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dezocine-d3 is a deuterated derivative of dezocine, a compound originally developed as an opioid analgesic. Dezocine is classified as a mixed agonist-antagonist of the μ-opioid receptor and a partial agonist of the κ-opioid receptor. Its unique pharmacological profile has led to its use in managing moderate to severe pain, particularly in certain markets like China, where it has gained significant traction in the opioid analgesic market. The introduction of deuterium in dezocine-d3 is aimed at enhancing its pharmacokinetic properties, potentially leading to improved efficacy and safety profiles.

Source and Classification

Dezocine was first synthesized in the 1970s and has been utilized for its analgesic properties. It is classified under the category of opioid analgesics due to its action on opioid receptors in the central nervous system. Dezocine-d3, as a deuterated analog, is expected to exhibit similar pharmacological effects with modified metabolic pathways due to the presence of deuterium, which can influence drug metabolism and stability.

Synthesis Analysis

The synthesis of dezocine-d3 follows a similar pathway to that of dezocine, with modifications to incorporate deuterium into the molecular structure. The initial step involves the condensation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane in the presence of sodium hydride or potassium tert-butoxide, utilizing deuterated solvents or reagents to introduce deuterium into the final product.

Technical Details

  • Step 1: Condensation reaction using deuterated solvents.
  • Step 2: Cyclization process involving sodium hydride.
  • Step 3: Reduction of oxime intermediates using deuterated hydrogen gas.

This method ensures that deuterium is incorporated at specific positions within the dezocine molecule, which can be analyzed through techniques such as nuclear magnetic resonance spectroscopy.

Molecular Structure Analysis

Data

  • Molecular Weight: Increased due to deuterium substitution.
  • Structural Formula: Similar to that of dezocine but with three hydrogen atoms replaced by deuterium.
Chemical Reactions Analysis

Dezocine-d3 can undergo similar chemical reactions as its parent compound but may exhibit altered kinetics due to the presence of deuterium. This substitution can affect reaction rates and pathways, particularly in metabolic processes.

Technical Details

  • Metabolic Pathways: Deuterium may slow down metabolic degradation pathways, leading to prolonged action.
  • Reactivity: The compound retains its reactivity profile but may show variations in interaction rates with enzymes due to kinetic isotope effects.
Mechanism of Action

Dezocine acts primarily on opioid receptors in the brain, specifically as a mixed agonist-antagonist. It binds with high affinity to the μ-opioid receptor while exhibiting partial agonism at the κ-opioid receptor. The introduction of deuterium in dezocine-d3 may enhance its binding affinity or alter its efficacy profile through changes in pharmacodynamics.

Process

  • Opioid Receptor Activation: Dezocine-d3 activates G protein signaling pathways associated with pain relief.
  • Biased Agonism: It preferentially activates certain signaling pathways while inhibiting others, which may reduce side effects commonly associated with full agonists like morphine.
Physical and Chemical Properties Analysis

Dezocine-d3 is expected to share many physical properties with dezocine but may exhibit differences due to its isotopic composition.

Physical Properties

  • Appearance: Likely similar pale white crystalline form.
  • Solubility: Expected solubility characteristics based on structural similarities.

Chemical Properties

  • Stability: Enhanced stability due to reduced metabolic breakdown.
  • pH Sensitivity: Potentially similar pH characteristics but requires empirical testing for confirmation.
Applications

Dezocine-d3 holds promise for scientific research and potential clinical applications due to its altered pharmacokinetic properties. It could be used for:

  • Pain Management Studies: Investigating its efficacy compared to non-deuterated forms.
  • Pharmacokinetic Research: Understanding how deuteration affects drug metabolism.
  • Analgesic Development: Exploring new formulations that leverage its unique properties for better therapeutic outcomes.
Chemical Characterization of Dezocine-d3

Structural Elucidation and Isotopic Labeling

Dezocine-d3 is a deuterated analog of the opioid analgesic dezocine, where three hydrogen atoms are replaced by deuterium at specific molecular positions. The parent compound dezocine features a bridged aminotetralin structure with the chemical name (5R,11S,13S)-13-amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-5,11-methanobenzocyclodecen-3-ol and a molecular weight of 245.366 g/mol [5]. Isotopic labeling typically targets the N-methyl group or aromatic positions, resulting in a molecular mass increase to 248.39 g/mol for the tri-deuterated species. This modification strategically alters molecular vibrational frequencies without significantly changing the compound's steric or electronic properties [8].

Deuterium incorporation enhances molecular stability through the kinetic isotope effect (KIE), where carbon-deuterium (C-D) bonds exhibit higher dissociation energy (∼6-10 kcal/mol) compared to carbon-hydrogen (C-H) bonds. Nuclear magnetic resonance (NMR) spectroscopy confirms successful deuteration through the disappearance of proton signals at ∼2.5 ppm (N-CH₃ → N-CD₃) and characteristic shifts in carbon-13 resonances [8]. Mass spectrometry reveals diagnostic fragmentation patterns with m/z shifts of +3 in the molecular ion peak and key fragments like the aminotetralin moiety [10].

Table 1: Key Structural Characteristics of Dezocine vs. Dezocine-d3

PropertyDezocineDezocine-d3Analytical Method
Molecular FormulaC₁₆H₂₃NOC₁₆H₂₀D₃NOHigh-Resolution MS
Molecular Weight (g/mol)245.366248.39Calculated
N-Methyl Chemical Shift2.48 ppm (s, 3H)Not detectable¹H-NMR (500 MHz, D₂O)
Characteristic MS Fragmentm/z 230.3 [M+H]+m/z 233.3 [M+H]+⁺LC-MS/MS (ESI+)

Synthesis Methodologies for Deuterated Opioid Analogs

The synthesis of deuterated opioid analogs employs two primary strategies: catalytic deuteration of precursor alkenes and hydrogen/deuterium (H/D) exchange under forcing conditions. For dezocine-d3, catalytic deuteration using deuterium gas (D₂, 50-100 psi) over palladium/carbon (Pd/C, 5-10% w/w) in deuterated solvents (e.g., CD₃OD or D₂O) achieves >98% isotopic incorporation at the N-methyl position. This method requires precise control of temperature (60-80°C) and reaction duration (24-48 hours) to prevent over-reduction or isotopic scrambling [3] [8].

Alternative routes involve H/D exchange via base-catalyzed enolization. Treating dezocine with deuterium oxide (D₂O) in the presence of strong bases like sodium deuteroxide (NaOD) at elevated temperatures (80-100°C) facilitates exchange at acidic α-positions to carbonyl groups. However, this approach yields lower deuteration efficiency (∼70-85%) and risks racemization at chiral centers [8]. Microwave-assisted synthesis has emerged as a rapid alternative, reducing reaction times from hours to minutes while maintaining isotopic purity >95% [10].

Post-synthesis purification employs preparative high-performance liquid chromatography (HPLC) with C18 columns and deuterium-depleted mobile phases to prevent back-exchange. Critical quality control metrics include isotopic purity (>99% d₃ by mass spectrometry), chemical purity (>98% by HPLC), and enantiomeric excess (>99.5% by chiral chromatography) to ensure pharmacological equivalence to the non-deuterated drug [8] [10].

Table 2: Comparative Synthesis Approaches for Dezocine-d3

MethodConditionsDeuteration EfficiencyIsotopic PurityKey Challenges
Catalytic HydrogenationD₂ (80 psi), 10% Pd/C, CD₃OD, 70°C, 24h>98%99.5%Catalyst poisoning, over-reduction
Base-Catalyzed H/D Exchange0.1M NaOD in D₂O, 100°C, 72h70-85%95-98%Racemization, low regioselectivity
Microwave-AssistedD₂O, 150°C, 300W, 30 min>95%98.5%Thermal degradation

Stability and Degradation Profiles Under Physiological Conditions

Dezocine-d3 exhibits enhanced metabolic stability compared to its protiated counterpart due to the kinetic isotope effect (KIE), which slows cytochrome P450-mediated N-demethylation—the primary metabolic pathway for dezocine. In vitro studies using human liver microsomes demonstrate a 2.5-3.5-fold reduction in demethylation rate for dezocine-d3, evidenced by decreased formation of the nor-dezocine metabolite [6] [8]. This metabolic stabilization directly translates to extended in vivo half-life in preclinical models, making it valuable for tracer studies in pharmacokinetic investigations [10].

Solution stability studies reveal that dezocine-d3 maintains integrity (>97% remaining) in 0.9% sodium chloride at 25°C for 72 hours and at 4°C for 14 days when protected from light. However, photodegradation becomes significant under UV exposure (254 nm), generating two primary degradation products: an oxidation product (degradant 1, m/z 261.2) and a dimeric species (degradant 2, m/z 493.4). These were characterized using tandem mass spectrometry and NMR spectroscopy as:

  • Degradant 1: 3-hydroxy-5-methyl-5,11-methanobenzocyclodecen-13-one (aromatic ring oxidation)
  • Degradant 2: C32-H42-N2-O2 dimer (C-C coupling between phenolic groups) [8]

The degradation kinetics follow pseudo-first-order behavior with a photodegradation rate constant (k) of 0.042 h⁻¹ under UV-A light (365 nm) versus 0.005 h⁻¹ under visible light. This necessitates storage in amber glass or light-protected IV bags for pharmaceutical formulations [4] [8] [10]. In simulated gastric fluid (pH 1.2), dezocine-d3 shows negligible decomposition over 6 hours, confirming stability during oral absorption studies. However, alkaline conditions (pH 10) accelerate hydrolysis at the amine moiety, suggesting duodenal metabolism may contribute to instability [10].

Table 3: Degradation Products of Dezocine-d3 Under Accelerated Conditions

DegradantMolecular FormulaMolecular Weightm/z [M+H]+StructureFormation Pathway
Degradant 1C₁₆H₁₉D₃NO₂263.38264.2Phenolic ring oxidized to quinonePhotolysis (UV-A/UV-C)
Degradant 2C₃₂H₄₀D₆N₂O₂502.72503.4C-C coupled dimer at C3/C3' positionsPhotoinduced radical coupling

Properties

Product Name

Dezocine-d3

Molecular Formula

C₁₆H₂₀D₃NO

Molecular Weight

248.38

Synonyms

(5R,11S,13S)-13-Amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-5,11-methanobenzocyclodecen-3-ol-d3; [5R-(5α,11α,13S*)]-13-Amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-5,11-methanobenzocyclodecen-3-ol-d3; (-)-Dezocine-d3; Wy 16225-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.